![molecular formula C9H16FNO2 B1489227 3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid CAS No. 2098082-51-8](/img/structure/B1489227.png)
3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid
Overview
Description
3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H16FNO2 and a molecular weight of 189.23 g/mol . It is commonly used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H16FNO2 . The exact structure can be determined through methods such as 1H-NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.23 g/mol .Scientific Research Applications
Fluorination and Pharmacokinetic Profiles
Research by van Niel et al. (1999) on the fluorination of piperidine derivatives, including those structurally related to "3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid", found that incorporating fluorine into these compounds can significantly impact their pharmacokinetic profiles. The study indicated that fluorination could reduce the compounds' pKa, which in turn positively influenced oral absorption rates, although predicting oral bioavailability was complex. This suggests that fluorinated piperidine compounds might have enhanced pharmacological properties due to improved absorption and distribution profiles (van Niel et al., 1999).
Structural Analysis and Molecular Interactions
Yan and Khoo (2005) conducted a study on the adduct formation of "3-(Piperidin-1-yl)propionic acid" with triphenyltin chloride, which could provide insights into the molecular interactions and structural behavior of similar compounds, such as "this compound". The study found that the carboxylate group in these compounds could bridge metal atoms, revealing potential applications in coordination chemistry and material science (Yan & Khoo, 2005).
Synthetic Strategies and Novel Compounds
Research into synthetic strategies for related compounds has led to the development of novel molecules with potential therapeutic applications. For example, D’hooghe et al. (2009) explored conjugate addition reactions involving piperidine, leading to the synthesis of novel propanoates with potential applications in drug development and medicinal chemistry. This research demonstrates the versatility of piperidine derivatives in synthesizing complex molecules with specific functional properties (D’hooghe et al., 2009).
Corrosion Inhibition and Material Science
Kaya et al. (2016) investigated the use of piperidine derivatives in the corrosion inhibition of iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research highlights the potential application of "this compound" and related compounds in material science, specifically in protecting metals from corrosion, which is crucial for extending the lifespan of metal-based structures and components (Kaya et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-[3-(fluoromethyl)piperidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c10-6-8-2-1-4-11(7-8)5-3-9(12)13/h8H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPQQDHNSEHBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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